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molecular formula C9H11BrO B2988584 2-(4-Bromo-2-methylphenyl)ethanol CAS No. 866930-93-0

2-(4-Bromo-2-methylphenyl)ethanol

Cat. No. B2988584
M. Wt: 215.09
InChI Key: SPUJMAZDWJOCFS-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

6.31 mL (6.31 mmol, 1M solution in THF) of lithium aluminum hydride was added at −5° C. to a solution of 4.00 g (6.31 mmol) of tert-butyl (4-bromo-2-methylphenyl)acetate in 50 mL of THF. The reaction mixture was heated to RT and stirred at this temperature until the reaction was complete. 0.3 mL of water, 0.3 mL of 15% aqueous sodium hydroxide solution, and 0.9 mL of water were added successively. After filtration, the organic phase was dried over magnesium sulfate and the solvent was eliminated in vacuo. Further purification was carried out by column chromatography on silica gel (PE/EtOAc 8:2). Yield: 1.02 g (75% of theoretical); C9H11BrO (M=215.087); calc.: molpeak (M)+:214/216 (Br); found: molpeak (M)+:214/216 (Br); Rf value: 0.59 (silica gel, PE/EtOAc 8:2).
Quantity
6.31 mL
Type
reactant
Reaction Step One
Name
tert-butyl (4-bromo-2-methylphenyl)acetate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15](OC(C)(C)C)=[O:16])=[C:10]([CH3:22])[CH:9]=1.O.[OH-].[Na+]>C1COCC1>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][OH:16])=[C:10]([CH3:22])[CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
6.31 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
tert-butyl (4-bromo-2-methylphenyl)acetate
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)OC(C)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.9 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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